N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-19-13-17(10-11-20(19)27)28-22(31)14-33-25-18-12-16-8-4-5-9-21(16)32-24(18)29-23(30-25)15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVSUKSHNUAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. A notable method includes the use of a one-pot reaction involving 2-hydroxybenzaldehyde and malononitrile under basic conditions, yielding high purity and yield rates. The synthesis typically results in a white solid with significant structural characteristics that influence its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were evaluated using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Chromeno[2,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation effectively. For instance, compounds with similar scaffolds have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the aromatic rings : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and interaction with biological targets.
- Spatial configuration : The V-shaped spatial arrangement observed in the crystal structure affects how the molecule interacts with enzymes or receptors involved in antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of chromeno[2,3-d]pyrimidine against E. coli and S. aureus, demonstrating that modifications to the phenyl ring improved antimicrobial potency. MIC values ranged from 50 to 400 µg/mL across tested compounds, with some showing effectiveness comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 12.5 µg/mL against breast cancer cell lines, indicating strong potential for further development as anticancer agents. The study emphasized the importance of specific functional groups in enhancing cytotoxic effects .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibits potential biological activities that are being explored in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents indicates potential interactions with cancer cell pathways, warranting further investigation.
- Antimicrobial Properties : The compound's thioether linkage and aromatic rings may enhance its ability to interact with microbial targets, making it a candidate for antimicrobial drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as 5-lipoxygenase, which is crucial in inflammatory responses.
Interaction Studies
Understanding the binding affinity and mechanism of action of this compound is essential for its application in drug design. Interaction studies typically involve:
- Molecular Docking : This computational method predicts how the compound binds to biological targets, providing insights into its potential efficacy.
- In Vitro Assays : Laboratory tests on cultured cells help evaluate the compound's biological effects and toxicity profiles.
Comparative Analysis with Related Compounds
The unique structural features of this compound can be compared to other compounds to highlight its distinctive properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-thioacetamide | Fluorinated phenyl group | Antimicrobial |
| 5-(4-chlorophenyl)-2-thioxoimidazolidinone | Thioxo group | Antiviral |
| N-(3-bromo-4-methylphenyl)-2-thiophenecarboxamide | Bromo and methyl substitutions | Anticancer |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Study on Anticancer Activity : A study demonstrated that structurally related compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the chemical structure can enhance potency.
- Inhibition of Enzymes : Research has indicated that certain derivatives of this compound can effectively inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
